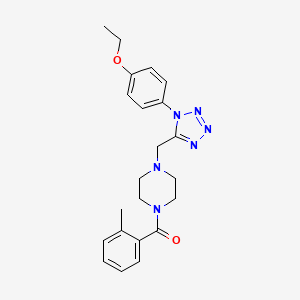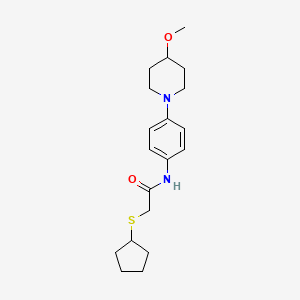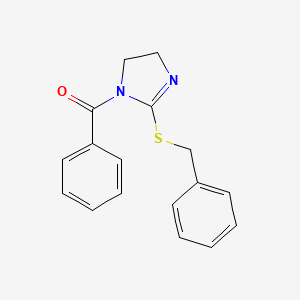![molecular formula C17H15ClN2O4 B2584528 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2034515-97-2](/img/structure/B2584528.png)
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, furan derivatives, and oxazole intermediates. Common synthetic routes could involve:
Step 1: Formation of the 3-chlorophenyl intermediate through halogenation reactions.
Step 2: Synthesis of the furan-2-yl intermediate via cyclization reactions.
Step 3: Coupling of the intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
“N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the oxazole ring to form amines.
Substitution: Halogen substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Wirkmechanismus
The mechanism of action of “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Binding to specific receptors: Modulating biological pathways.
Inhibition of enzymes: Affecting metabolic processes.
Interaction with DNA/RNA: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-12-4-1-3-11(9-12)14(21)6-7-19-17(22)13-10-16(24-20-13)15-5-2-8-23-15/h1-5,8-10,14,21H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVTYDHEOBHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584457.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)


